molecular formula C12H13N3O2 B2619117 N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1206986-98-2

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Katalognummer B2619117
CAS-Nummer: 1206986-98-2
Molekulargewicht: 231.255
InChI-Schlüssel: KMDRTEYWXIZREZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as AOAA, is a chemical compound that has been widely used in scientific research. AOAA is a potent inhibitor of the enzyme alanine-glyoxylate aminotransferase (AGXT), which is involved in the metabolism of amino acids.

Wirkmechanismus

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT by forming a covalent bond with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. This prevents the enzyme from carrying out its normal function, leading to an accumulation of glyoxylate and a decrease in glycine levels.
Biochemical and Physiological Effects:
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of AGXT leads to an accumulation of glyoxylate, which can be converted to oxalate. This has been used to study the role of AGXT in primary hyperoxaluria, as mentioned earlier. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit AGXT, which is involved in the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of AGXT, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has some limitations. It is a toxic compound and must be handled with care. It is also relatively unstable and can degrade over time, making it difficult to obtain consistent results.

Zukünftige Richtungen

There are several future directions for research on N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide. One area of interest is the role of AGXT in cancer. AGXT has been shown to be upregulated in several types of cancer, and inhibition of this enzyme may have therapeutic potential. Another area of interest is the development of more stable and less toxic inhibitors of AGXT, which could be used as potential drugs for the treatment of primary hyperoxaluria and other diseases. Finally, the use of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide as a tool for studying the role of AGXT in other physiological and pathological processes, such as inflammation and oxidative stress, is an area of ongoing research.

Synthesemethoden

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final product is obtained by reacting the resulting amine with allyl isocyanate. Other methods include the reaction of 2-nitrobenzaldehyde with ethyl 2-oxo-4-phenylbutyrate, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been used extensively in scientific research as a tool to study the role of AGXT in various physiological and pathological processes. AGXT is involved in the metabolism of amino acids, particularly the conversion of glyoxylate to glycine. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT, leading to an accumulation of glyoxylate and a decrease in glycine levels. This has been used to study the role of AGXT in various diseases, including primary hyperoxaluria, a genetic disorder characterized by the accumulation of oxalate in the body.

Eigenschaften

IUPAC Name

3-oxo-N-prop-2-enyl-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-7-13-12(17)15-8-11(16)14-9-5-3-4-6-10(9)15/h2-6H,1,7-8H2,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDRTEYWXIZREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.